2-Methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-(2-methylpiperazin-1-yl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a methyl group and a 2-methylpiperazin-1-yl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(2-methylpiperazin-1-yl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of thiosemicarbazide with a suitable aldehyde or ketone to form the thiadiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-(2-methylpiperazin-1-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the piperazine moiety, leading to different reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methyl and piperazine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiadiazole ring or piperazine moiety.
Scientific Research Applications
3-methyl-5-(2-methylpiperazin-1-yl)-1,2,4-thiadiazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-5-(2-methylpiperazin-1-yl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperazine derivatives: Compounds with piperazine moieties often have comparable pharmacological properties.
Uniqueness
3-methyl-5-(2-methylpiperazin-1-yl)-1,2,4-thiadiazole is unique due to the specific combination of the thiadiazole ring and the 2-methylpiperazin-1-yl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H14N4S |
---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
3-methyl-5-(2-methylpiperazin-1-yl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C8H14N4S/c1-6-5-9-3-4-12(6)8-10-7(2)11-13-8/h6,9H,3-5H2,1-2H3 |
InChI Key |
YSKADVBSDHSHIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=NC(=NS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.